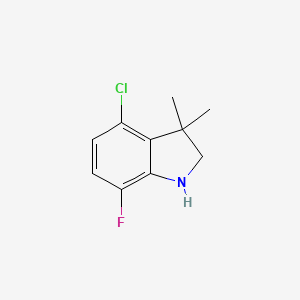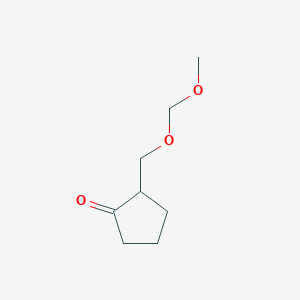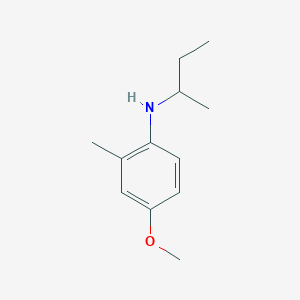![molecular formula C11H11BrClNO3S B13071477 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride: is a chemical compound with a complex structure that includes a bromophenyl group, a pyrrolidinone ring, and a methanesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The bromophenyl group can be introduced via a bromination reaction, and the methanesulfonyl chloride group is typically added through a sulfonylation reaction using methanesulfonyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromophenyl group in [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Addition Reactions: The compound can also undergo addition reactions, particularly at the carbonyl group of the pyrrolidinone ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom in the pyrrolidinone ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as an intermediate in various organic synthesis reactions.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced materials and polymers. Its reactivity makes it suitable for creating compounds with specific functional properties.
Mecanismo De Acción
The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic systems, while the methanesulfonyl chloride group can form covalent bonds with nucleophiles. The pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrrolidinone ring.
Other Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures but different substituents can be compared to highlight the unique reactivity of the methanesulfonyl chloride group.
Uniqueness: The uniqueness of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride lies in its combination of functional groups, which confer distinct reactivity patterns and potential applications. The presence of the bromophenyl group, pyrrolidinone ring, and methanesulfonyl chloride group allows for a wide range of chemical transformations and interactions, making it a versatile compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C11H11BrClNO3S |
|---|---|
Peso molecular |
352.63 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H11BrClNO3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2 |
Clave InChI |
CDMRRLJWLSYXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


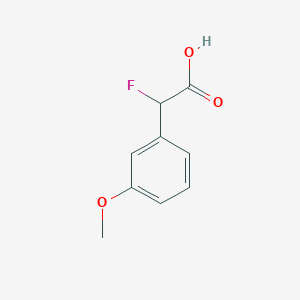
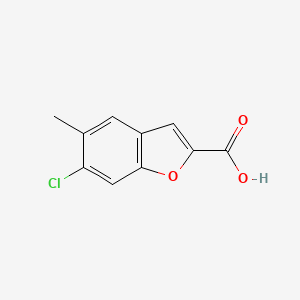
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
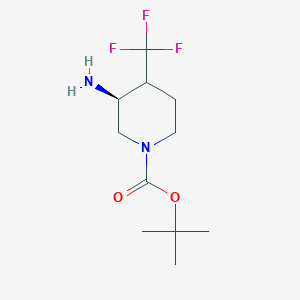
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
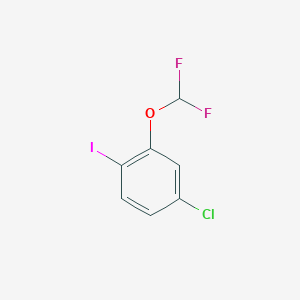
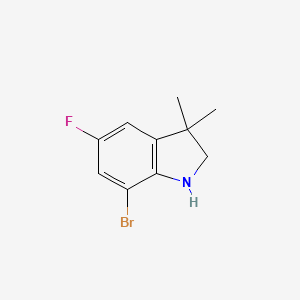
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
